molecular formula C18H18ClNO3 B11074816 (2E)-N-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

(2E)-N-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B11074816
M. Wt: 331.8 g/mol
InChI Key: XNAMSAXEITWWBZ-CSKARUKUSA-N
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Description

(2E)-N-(2-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides. These compounds are characterized by the presence of an amide group attached to an acrylate moiety. The compound’s structure includes a 2-chlorobenzyl group and a 3,4-dimethoxyphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE typically involves the reaction of 2-chlorobenzylamine with 3,4-dimethoxycinnamic acid or its derivatives under appropriate conditions. The reaction may be catalyzed by a base such as triethylamine or pyridine, and the product can be purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups may be oxidized to form corresponding quinones.

    Reduction: The double bond in the acrylamide moiety can be reduced to form the corresponding amide.

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield saturated amides.

Scientific Research Applications

(2E)-N-(2-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-N-(2-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2-BROMOBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE
  • (2E)-N-(2-FLUOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE
  • (2E)-N-(2-METHYLBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE

Uniqueness

The uniqueness of (2E)-N-(2-CHLOROBENZYL)-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE lies in the presence of the 2-chlorobenzyl group, which may impart distinct chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

(E)-N-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H18ClNO3/c1-22-16-9-7-13(11-17(16)23-2)8-10-18(21)20-12-14-5-3-4-6-15(14)19/h3-11H,12H2,1-2H3,(H,20,21)/b10-8+

InChI Key

XNAMSAXEITWWBZ-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=CC=C2Cl)OC

Origin of Product

United States

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